Reduced Basicity (pKa) vs. 4-Aminopyrimidine
5-(Trifluoromethyl)pyrimidin-4-amine exhibits a significantly lower predicted pKa (3.43 ± 0.10) compared to the parent compound 4-aminopyrimidine (pKa 5.71) [1]. This difference of approximately 2.3 log units indicates a marked decrease in basicity due to the strong electron-withdrawing effect of the trifluoromethyl group at the adjacent 5-position. At physiological pH (7.4), 5-(trifluoromethyl)pyrimidin-4-amine will be predominantly deprotonated, whereas 4-aminopyrimidine will exist largely in its protonated form, profoundly influencing their respective solubility, membrane permeability, and target binding characteristics.
| Evidence Dimension | Acid dissociation constant (pKa) of the amino group |
|---|---|
| Target Compound Data | pKa = 3.43 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Aminopyrimidine: pKa = 5.71 (at 20°C) |
| Quantified Difference | ΔpKa ≈ -2.3 (Target is less basic / more acidic) |
| Conditions | Predicted pKa for target compound [1]; experimental pKa for comparator [2] |
Why This Matters
The altered ionization state impacts solubility, logD, and protein binding, making this compound a superior choice for optimizing pharmacokinetic properties of drug candidates requiring reduced basicity.
- [1] ChemicalBook. 4-氨基-5-三氟甲基嘧啶 (5-(Trifluoromethyl)pyrimidin-4-amine). Predicted pKa: 3.43±0.10. View Source
- [2] ChemWhat. 4-Aminopyrimidine. pKa: 5.71 (at 20°C). View Source
